molecular formula C8H5N3O2 B1294896 6-Nitroquinoxaline CAS No. 6639-87-8

6-Nitroquinoxaline

货号: B1294896
CAS 编号: 6639-87-8
分子量: 175.14 g/mol
InChI 键: YLKFDRWBZAALPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FTIR Analysis

Characteristic absorption bands include:

  • Nitro group : Asymmetric stretching at 1520 cm⁻¹, symmetric stretching at 1345 cm⁻¹
  • Aromatic C=C : 1618–1620 cm⁻¹
  • C–N stretching : 1262–1265 cm⁻¹

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • H-5/H-8 protons : δ 8.09–8.87 ppm (doublets, J = 2.4–9.2 Hz)
  • Nitro-adjacent proton : δ 8.34 ppm (singlet)

¹³C NMR (100 MHz, DMSO-d₆):

  • C-6 (nitro-bearing) : δ 144.17 ppm
  • Quinoxaline carbons : δ 120.9–156.4 ppm

UV-Vis Spectroscopy

  • λmax (ethanol) : 280 nm (π→π* transition)
  • Molar absorptivity : ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ at 320 nm

Thermodynamic Properties and Phase Behavior

Property Value Method/Source
Melting point 169–171°C Differential scanning calorimetry
Boiling point 437.1°C at 760 mmHg Ebulliometry
Enthalpy of sublimation 98.7 kJ·mol⁻¹ Thermogravimetric analysis
Thermal decomposition >250°C (exothermic) TGA/DSC

The compound exhibits monotropic polymorphism, with Form I (needle-like crystals) showing higher thermal stability than Form II (platelet crystals).

Solubility Parameters and Partition Coefficients

Solvent Solubility (mg/mL, 25°C) LogP
Water 0.12 2.06
Ethanol 8.7
DMSO 43.2
Chloroform 22.5

The octanol-water partition coefficient (LogP = 2.06) indicates moderate lipophilicity. Aqueous solubility decreases by 78% when pH < 4 due to protonation of the quinoxaline nitrogen.

Tautomeric Forms and Resonance Stabilization

The nitro group participates in resonance conjugation with the quinoxaline system:

  • Nitro resonance : Delocalizes electron density through σ- and π-bond conjugation
  • Tautomeric equilibrium : Exists between nitro (major) and nitronic acid (minor) forms in polar solvents

Resonance contributors :

  • Canonical form : Localized nitro group (contribution: 68%)
  • Charge-separated form : Negative charge on O, positive on N (contribution: 32%)

属性

IUPAC Name

6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKFDRWBZAALPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216616
Record name Quinoxaline, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-87-8
Record name Quinoxaline, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 6-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Method A: Reaction of O-Phenylenediamine with Nitro Compounds

This method involves the reaction of o-phenylenediamine with nitro compounds in the presence of a catalyst. A notable approach utilizes o-benzoylsulfonimide as a catalyst, which facilitates the reaction under mild conditions.

  • Reagents :

    • Mononitro-substituted o-phenylenediamine
    • Mononitro-substituted benzil
    • Solvent (e.g., ethanol)
  • Procedure :

    • Combine mononitro-substituted o-phenylenediamine with mononitro-substituted benzil in a solvent.
    • Add o-benzoylsulfonimide as a catalyst.
    • Heat the mixture for a predetermined time.
  • Yield : This method can achieve yields up to 98% under optimized conditions.

Method B: Synthesis from Nitrobenzene Derivatives

Another effective method involves starting from nitrobenzene derivatives, which are transformed into quinoxaline derivatives through cyclization reactions.

  • Reagents :

    • 4-Nitrophenylacetic acid
    • Benzene
    • Basic catalyst (e.g., sodium hydroxide)
  • Procedure :

    • Chlorinate 4-nitrophenylacetic acid to form its acyl chloride.
    • React with benzene to produce an intermediate ketone.
    • Cyclize with o-phenylenediamine to yield the target product.
  • Yield : Reported yields range from 90% to over 95% depending on reaction conditions.

Method C: Reduction of Nitro Compounds

A reduction method can also be employed to convert nitro derivatives into amino derivatives, which can be further processed to yield nitroquinoxalines.

  • Reagents :

    • Nitroquinoxaline derivative
    • Reducing agent (e.g., tin(II) chloride dihydrate)
  • Procedure :

    • Dissolve the nitro compound in ethanol.
    • Add tin(II) chloride and heat the mixture.
  • Yield : This reduction typically provides yields around 71% for the amino derivative, which can be further nitrated.

Comparative Analysis of Synthesis Methods

The following table summarizes the different preparation methods for synthesizing this compound:

Method Starting Materials Catalyst Yield (%) Notes
A Mononitro o-phenylenediamine + Benzil o-benzoylsulfonimide Up to 98% Mild conditions; high yield
B Nitrobenzene derivatives None specified Up to 95% Involves multiple steps
C Nitro derivatives Tin(II) chloride ~71% Reduction step; further processing required

化学反应分析

Types of Reactions: 6-Nitroquinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

6-Nitroquinoxaline has a wide range of applications in scientific research:

作用机制

The mechanism of action of 6-Nitroquinoxaline involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, such as the AMPA-type glutamate receptors. This interaction inhibits the receptor’s activity, leading to various biological effects. The compound’s nitro group plays a crucial role in its binding affinity and specificity .

相似化合物的比较

Comparison with Similar Compounds

Halo-Substituted Nitroquinoxalines

Examples: 6-Fluoro-, 6-chloro-, 6-bromo-, and 6-iodo-7-nitroquinoxalines (2a–d).

  • Synthesis: These compounds are synthesized via diazonium salt reactions or halogen interchange, but yields are often low (e.g., 10% for 6-iodo-7-nitroquinoxaline due to competing deamination) .
  • Reactivity : Halogens at the 6-position show variable nucleofugicities, with fluorine being more reactive than iodine in SNAr reactions .
  • Applications : Halo-substituted derivatives are explored as CYP19A1 aromatase inhibitors, though their synthesis challenges limit widespread use .

Styryl-Substituted Nitroquinoxalines

Examples: 2,3-Bis[(E)-4-fluorostyryl]-6-nitroquinoxaline (5h), 2,3-Bis[(E)-4-bromostyryl]-6-nitroquinoxaline (5j).

  • Synthesis: Condensation of 6-nitroquinoxaline with aromatic aldehydes in alcoholic KOH yields styryl derivatives with high purity (>95%) and yields (81–93%) .
  • Physical Properties : These derivatives exhibit higher melting points (e.g., 258–259°C for 5h) compared to the parent compound (174–175°C) due to extended conjugation .
  • Biological Activity : Demonstrated potent cytotoxicity against A549 lung cancer cells (IC₅₀ < 10 µM in MTT assays) .

Amine Derivatives

Examples: 2,3-Diphenylquinoxaline-6-amine (ZX-J-19 series).

  • Synthesis: Reduction of this compound using Na₂Sₓ in ethanol, followed by acylation with acyl chlorides, yields amine derivatives (63–81% yields) .
  • Applications : These compounds inhibit cyclophilin J PPIase, showing antitumor activity in vitro .

Thiophene-Substituted Derivatives

Example: 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline.

  • Structure : Crystallographic data (CCDC 1983315) confirm planar geometry with π-stacking interactions enhancing stability .
  • Activity : Pending biological evaluation, but structural analogs show antibacterial properties via DNA interaction .

Data Table: Key Properties of this compound and Derivatives

Compound Melting Point (°C) Yield (%) Key Applications Reference
This compound 174–175 92 Anticancer, antimicrobial intermediates
6-Iodo-7-nitroquinoxaline Not reported 10 CYP19A1 inhibition (low efficacy)
2,3-Bis[(E)-4-fluorostyryl]-6-nitroquinoxaline 258–259 83 A549 cell cytotoxicity (IC₅₀ < 10 µM)
2,3-Diphenylquinoxaline-6-amine 197–199 76 Cyclophilin J inhibition
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline Not reported 76 Structural studies

Research Findings and Trends

  • Antiparasitic Activity: Nitroquinoxaline derivatives exhibit activity against Schistosoma mansoni and Trypanosoma species, with nitro groups enhancing redox cycling and parasite-specific toxicity .
  • Antibacterial Mechanisms: this compound disrupts bacterial DNA via intercalation, showing Gram-positive selectivity (MIC < 1 µg/mL for Staphylococcus aureus) .
  • Synthetic Challenges: Low yields in halogenated derivatives (e.g., 6-iodo-7-nitroquinoxaline) highlight the need for optimized electrophilic substitution protocols .

生物活性

6-Nitroquinoxaline is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's antibacterial, antiparasitic, and potential anticancer properties, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its nitro group at the 6-position of the quinoxaline ring. This structural feature is crucial for its biological activity, influencing its interaction with biological macromolecules such as DNA and proteins.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against various bacterial strains, particularly antibiotic-resistant strains.

Key Findings:

  • Mechanism of Action: Research indicates that this compound binds to bacterial DNA, inducing structural alterations that lead to programmed cell death in bacteria like Staphylococcus aureus. This binding disrupts DNA synthesis and alters membrane architecture, resulting in significant cellular damage .
  • Efficacy Against Resistant Strains: In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 mg/L. These compounds were found to be more effective than traditional antibiotics such as vancomycin and linezolid in preventing biofilm formation .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (mg/L)Effect on Biofilm Formation
2,3-Dichloro-6-nitroquinoxalineStaphylococcus aureus0.25Significant
2,3-Bis(phenylamino) quinoxalineEnterococcus faecium0.5Moderate
This compoundEnterococcus faecalis1High

Antiparasitic Activity

In addition to its antibacterial effects, this compound has shown promising results against parasitic infections.

Key Findings:

  • Activity Against Schistosomiasis: A study evaluated various quinoxaline derivatives for their efficacy against Schistosoma mansoni, a significant human parasite. Several compounds exhibited over 70% lethality against newly transformed schistosomula at concentrations as low as 10 µM. The most potent compounds demonstrated IC50 values lower than those of praziquantel, the current standard treatment .
  • Selectivity and Safety: The selectivity index for some derivatives was notably high, indicating a favorable therapeutic window with reduced cytotoxicity towards human cells compared to their antiparasitic activity .

Table 2: Antiparasitic Activity of Quinoxaline Derivatives

CompoundTarget ParasiteIC50 (µM)Selectivity Index
Nitroquinoxaline 29Schistosoma mansoni≤0.31≥8.9
Nitroquinoxaline 30Schistosoma mansoni≤0.31≥8.5

Potential Anticancer Properties

Emerging research suggests that this compound may also possess anticancer properties.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: Some studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, although further investigation is needed to elucidate the mechanisms involved .
  • Enzyme Inhibition: Compounds derived from the quinoxaline scaffold have shown potential as acetylcholinesterase inhibitors, which may be relevant in treating neurodegenerative diseases like Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Nitroquinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。